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molecular formula C11H10ClNO2 B8651829 2-(4-Chlorophenyl)-4,5-dimethyl-1,3-oxazol 3-oxide

2-(4-Chlorophenyl)-4,5-dimethyl-1,3-oxazol 3-oxide

Cat. No. B8651829
M. Wt: 223.65 g/mol
InChI Key: CYNQLGURBNRMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653109B2

Procedure details

1.00 g (9.89 mmol) of diacetyl monoxime and 1.53 g (10.88 mmol) of 4-chlorobenzaldehyde are initially charged in 2 ml (34.94 mmol) of glacial acetic acid. With ice-cooling, hydrogen chloride gas is then introduced into the reaction mixture for 30 min 10 ml of diethyl ether are then added to the reaction mixture. A precipitate is formed, which is filtered off with suction and washed twice with in each case 2 ml of diethyl ether. The precipitate is suspended in about 5 ml of water, and the suspension is made basic using aqueous ammonia. The suspension is then extracted four times with in each case 10 ml of dichloromethane. The combined organic phases are dried over magnesium sulphate, and the solvent is removed on a rotary evaporator. Without further purification, the product obtained in this manner is used for the subsequent step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]/[C:2](/[C:5]([CH3:7])=[O:6])=[N:3]\[OH:4].[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.C(O)(=O)C.Cl>C(OCC)C>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]2[O:6][C:5]([CH3:7])=[C:2]([CH3:1])[N+:3]=2[O-:4])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Name
Quantity
1.53 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
ADDITION
Type
ADDITION
Details
are then added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
A precipitate is formed
FILTRATION
Type
FILTRATION
Details
which is filtered off with suction
WASH
Type
WASH
Details
washed twice with in each case 2 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The suspension is then extracted four times with in each case 10 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Without further purification
CUSTOM
Type
CUSTOM
Details
the product obtained in this manner

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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